O-Desmethylangolensin

Übersicht

Beschreibung

O-Desmethylangolensin ist ein Phytoöstrogen, ein bakterieller Metabolit des Sojaphytoöstrogens Daidzein im Darm. Es wird bei einigen Personen gebildet, die bestimmte Darmbakterien beherbergen, die Daidzein metabolisieren können. Diese Verbindung wurde mit verschiedenen gesundheitlichen Wirkungen in Verbindung gebracht, darunter eine erhöhte Mammographie- und Knochendichte .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

O-Desmethylangolensin kann durch bakteriellen Metabolismus aus Daidzein synthetisiert werden. Ein neuartiges sauerstofftolerantes Bakterium, Aeroto-AUH-JLC108, das von Clostridium sp. AUH-JLC108 abgeleitet wurde, konnte Daidzein unter aeroben Bedingungen effizient in this compound umwandeln . Die Reaktionsbedingungen beinhalten die Verwendung von atmosphärischem Sauerstoff, was die Biokonversionsfähigkeit im Vergleich zu anaeroben Bedingungen deutlich erhöht.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beruht hauptsächlich auf der Biotransformation von Daidzein unter Verwendung bestimmter Bakterienstämme. Das Verfahren umfasst die Isolierung und Domestizierung von Bakterien, die Daidzein unter kontrollierten Bedingungen in this compound umwandeln können. Die Verwendung sauerstofftoleranter Stämme wie Aeroto-AUH-JLC108 kann die Effizienz und den Ertrag des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

O-Desmethylangolensin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Baeyer-Villiger-Oxidation, die this compound in 2-(4-Hydroxyphenyl)propionsäure umwandelt .

Häufige Reagenzien und Bedingungen

Oxidation: Baeyer-Villiger-Oxidation mit Persäuren.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohle.

Substitution: Elektrophile aromatische Substitution mit Halogenen oder Nitrogruppen.

Hauptprodukte

Oxidation: 2-(4-Hydroxyphenyl)propionsäure.

Reduktion: Dihydro-O-Desmethylangolensin.

Substitution: Halogenierte oder nitrierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

O-DMA has been extensively studied for its anticancer effects across various cell lines. Its mechanisms of action primarily involve:

- Cell Proliferation Inhibition : O-DMA exhibits antiproliferative effects on several cancer cell lines, including human breast cancer (MCF-7 and MDA-MB-231), liver cancer (Hep3B), and prostate cancer (LNCaP) cells. Studies have shown that O-DMA induces cell cycle arrest and apoptosis, leading to decreased cell viability in a dose- and time-dependent manner .

-

Mechanisms of Action :

- Cell Cycle Regulation : O-DMA treatment results in reduced expression of cyclin-dependent kinases (CDKs) such as CDK1 and CDK2, which are crucial for cell cycle progression. For instance, in MCF-7 cells, CDK4 expression decreased significantly while cyclin B increased, indicating a shift in the regulatory mechanisms governing the cell cycle .

- Induction of Apoptosis : The compound promotes apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax, leading to cytochrome c release and activation of caspase-3 .

Interaction with Hormonal Receptors

O-DMA's structural similarity to estrogen allows it to interact with various hormonal receptors:

- Estrogen Receptor Modulation : O-DMA has been shown to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties. This dual action can influence the growth of hormone-sensitive tumors .

- Effects on Other Hormonal Pathways : Besides estrogen receptors, O-DMA also interacts with androgen and progesterone receptors, suggesting broader implications in hormone-related conditions .

Metabolic Studies

Recent research indicates that urinary concentrations of O-DMA serve as biomarkers for dietary isoflavone metabolism:

- Gut Microbiome Indicator : The presence of O-DMA in urine reflects an individual's gut microbiome activity concerning daidzein metabolism. This relationship highlights the importance of gut health in metabolizing dietary components into bioactive compounds .

- Metabolomics Profiles : Studies utilizing metabolomics have demonstrated that different metabolite profiles based on O-DMA levels can provide insights into dietary impacts on health among premenopausal women .

Pharmacokinetic Studies

O-DMA's pharmacokinetics have been explored to understand its absorption and metabolism better:

- Comparative Studies : Research comparing the pharmacokinetic parameters of O-DMA with its precursor daidzein showed that O-DMA has a more favorable profile regarding bioavailability and metabolic stability, making it a candidate for further pharmacological development .

Potential Therapeutic Applications

Given its biological activities, O-DMA shows promise as a therapeutic agent:

- Cancer Treatment : Due to its potent anticancer effects, O-DMA is being investigated as a potential drug candidate for treating various cancers. Its ability to induce apoptosis and inhibit cell proliferation makes it a target for further clinical studies .

- Nutritional Supplementation : As a metabolite derived from dietary sources, enhancing O-DMA levels through diet may offer protective benefits against certain cancers, particularly in populations with high isoflavone consumption .

Wirkmechanismus

O-Desmethylangolensin exerts its effects through its interaction with estrogen receptors. It binds to estrogen receptors, mimicking the action of endogenous estrogens. This interaction can influence various physiological processes, including cell proliferation, differentiation, and apoptosis . The compound’s antioxidant activity also contributes to its protective effects against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Equol: Ein weiterer bakterieller Metabolit von Daidzein im Darm mit ähnlichen phytoöstrogenen Eigenschaften.

Daidzein: Die Stammverbindung, von der O-Desmethylangolensin abgeleitet ist.

Genistein: Ein weiteres Sojaisoflavon mit phytoöstrogener Aktivität.

Einzigartigkeit

This compound ist einzigartig in seiner spezifischen Produktion durch bestimmte Darmbakterien und seinen unterschiedlichen biologischen Aktivitäten im Vergleich zu anderen Phytoöstrogenen. Im Gegensatz zu Equol, das strukturell eher 17β-Östradiol ähnelt, weist this compound unterschiedliche Bindungsaffinitäten und biologische Wirkungen auf .

Biologische Aktivität

O-Desmethylangolensin (O-DMA) is an important metabolite of the isoflavone daidzein, produced primarily by intestinal bacteria. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer prevention and treatment, as well as its interactions with hormonal pathways. This article provides a comprehensive overview of the biological activity of O-DMA, focusing on its mechanisms of action, pharmacokinetics, and implications for human health.

Overview of this compound

O-DMA is derived from daidzein through microbial metabolism in the gut. Not all individuals possess the necessary gut bacteria to convert daidzein into O-DMA, leading to classifications of individuals as either O-DMA producers or nonproducers. This variability can influence the biological effects observed in different populations .

O-DMA exhibits several biological activities that are relevant to health:

- Estrogenic Activity : O-DMA has been shown to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties. Its structure is less similar to estradiol than daidzein, which may result in differing biological effects .

- Antioxidant Properties : In vitro studies have demonstrated that O-DMA possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Anticancer Effects : Research indicates that O-DMA can inhibit the proliferation of various cancer cell lines, including breast (MCF-7 and MDA-MB-231), prostate (LNCaP), and liver cancer cells (Hep3B). The compound induces cell cycle arrest and apoptosis in these cells, suggesting a potential role in cancer therapy .

Pharmacokinetics

The pharmacokinetics of O-DMA have been evaluated in human studies. Following the ingestion of daidzein-rich foods (such as soy products), O-DMA is detected in plasma and urine predominantly in its glucuronide conjugated form. Key pharmacokinetic parameters include:

- Cmax : 62 ± 53 nM

- tmax : 28 ± 11 hours

- Half-life : 15 ± 6 hours

These values indicate significant inter-individual variability, likely influenced by gut microbiota composition .

Case Studies and Research Findings

Several studies highlight the biological activity of O-DMA:

- Cell Proliferation Study : A study on Hep3B cells revealed that O-DMA significantly reduced cell proliferation in a dose-dependent manner, with IC50 values of 135.02 μM at 48 hours and 106.14 μM at 72 hours .

- Comparative Analysis with Daidzein : When compared to daidzein, O-DMA exhibited stronger antiproliferative effects on ER-insensitive breast cancer cells, suggesting its potential as a therapeutic agent in certain cancer types .

- Immunological Effects : O-DMA has been shown to modulate immunological markers, indicating potential roles in inflammation and immune response regulation .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Estrogenic Activity | Binds to estrogen receptors; exhibits both agonistic and antagonistic effects |

| Antioxidant Properties | Scavenges free radicals; protects against oxidative stress |

| Anticancer Effects | Inhibits proliferation; induces apoptosis in various cancer cell lines |

| Immunomodulatory Effects | Modulates immune markers; potential role in inflammatory responses |

Eigenschaften

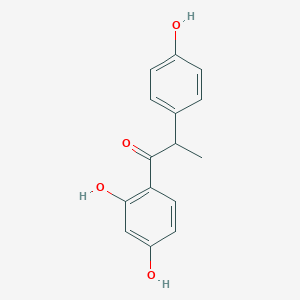

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJPNKPFDDUBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873154 | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21255-69-6 | |

| Record name | O-Desmethylangolensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Desmethylangolensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21255-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYLANGOLENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.